molecular formula C9H14O3 B8211328 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No. B8211328
M. Wt: 170.21 g/mol
InChI Key: VITLWQPPBFSFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Applications : Spiro[4.5]decanes, such as 6-Methyl-1,4-dioxaspiro[4.5]decan-8-one, exhibit a chair conformation preference and a tautomeric equilibrium between imine-diazolidine forms. This indicates potential applications in pharmaceuticals (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

  • Synthesis of Derivatives : The compound is used in synthesizing tetrahydrobenzofurazan and tetrahydrobenzofuroxan derivatives with hydroxy or dioxy groups (Samsonov & Volodarsky, 2000).

  • Insect Pheromone Synthesis : Enantiomers and stereoisomers of 1,6-dioxaspiro[4.5]decane derivatives have been synthesized for use in transforming these compounds into insect pheromones (Iwata et al., 1988).

  • Chemical Communication in Insects : E-7-methyl-1,6-dioxaspiro[4.5]decane reduces response to baited traps in male ash bark beetles (Kohnle et al., 1992).

  • Organic Synthesis : Efficient methods have been developed to synthesize 1,4-Dioxaspiro[4.5]decan-8-one, improving the process for pharmaceutical intermediates and liquid crystals (Zhang Feng-bao, 2006).

  • Biolubricant Potential : Novel compounds derived from 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] show potential as biolubricant candidates for industrial applications (Kurniawan et al., 2017).

  • Dopamine Agonist Activity : The 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane demonstrates potent dopamine agonist activity (Brubaker & Colley, 1986).

properties

IUPAC Name

6-methyl-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7-6-8(10)2-3-9(7)11-4-5-12-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITLWQPPBFSFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

Synthesis routes and methods

Procedure details

To a 200 mL round bottom flask containing the product of Example 32C (1.50 g, 8.71 mmol) and DMP (4.06 g, 9.58 mmol) (Aldrich) was added methylene chloride (100 mL) and the reaction mixture was stirred for 1 hr at room temperature. The reaction mixture was quenched with saturated NaHCO3 and extracted with EtOAc (200 mL), dried (NaSO4), filtered, and concentrated in vacuo. The residue was purified on SiO2 with hexane/ethylacetate 0-20% to afford a colorless oil (1.12 g) in 76% yield. 1H NMR (300 MHz, CDCl3) δ ppm 4.20-3.95 (m, 4H), 2.63-1.97 (m, 6H), 1.94-1.74 (m, 1H), 1.04-0.83 (m, 3H). MS (DCI+) M/Z 171 (M+H)+.
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Reactant of Route 6
6-Methyl-1,4-dioxaspiro[4.5]decan-8-one

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